molecular formula C11H9BrN4S B10778792 1-(4-Bromo-3-methyl-phenyl)-5-prop-2-ynylsulfanyl-tetrazole

1-(4-Bromo-3-methyl-phenyl)-5-prop-2-ynylsulfanyl-tetrazole

Cat. No.: B10778792
M. Wt: 309.19 g/mol
InChI Key: MZYMILHVEGGJOR-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which allows it to interact with specific biological targets, making it a promising candidate for drug development.

Preparation Methods

The preparation of NSC343550 involves several synthetic routes and reaction conditions. The industrial production methods for this compound typically include the following steps:

Chemical Reactions Analysis

NSC343550 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents used in substitution reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

NSC343550 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC343550 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to viral proteins and inhibiting their function, thereby preventing the replication and spread of the virus. The molecular targets of NSC343550 include viral enzymes and receptors that are essential for the viral life cycle .

Comparison with Similar Compounds

NSC343550 can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H9BrN4S

Molecular Weight

309.19 g/mol

IUPAC Name

1-(4-bromo-3-methylphenyl)-5-prop-2-ynylsulfanyltetrazole

InChI

InChI=1S/C11H9BrN4S/c1-3-6-17-11-13-14-15-16(11)9-4-5-10(12)8(2)7-9/h1,4-5,7H,6H2,2H3

InChI Key

MZYMILHVEGGJOR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=NN=N2)SCC#C)Br

Origin of Product

United States

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